molecular formula CH4NP B14343236 1-Phosphanylmethanimine CAS No. 97607-40-4

1-Phosphanylmethanimine

Cat. No.: B14343236
CAS No.: 97607-40-4
M. Wt: 61.023 g/mol
InChI Key: XYQRZXDGPXKGPS-UHFFFAOYSA-N
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Description

1-Phosphanylmethanimine is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen double bond. This compound is of significant interest in the field of organic and inorganic chemistry due to its unique structural properties and reactivity. The phosphorus atom in this compound is bonded to a nitrogen atom through a double bond, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phosphanylmethanimine can be synthesized through several methods. One common approach involves the reaction of phosphine with an imine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the phosphorus-nitrogen double bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Phosphanylmethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other phosphorus-containing compounds.

    Reduction: Reduction reactions can convert this compound to phosphines or other reduced phosphorus species.

    Substitution: The phosphorus-nitrogen double bond can participate in substitution reactions with various nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphorus-containing compounds.

Scientific Research Applications

1-Phosphanylmethanimine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organophosphorus compounds and coordination complexes.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.

    Medicine: Research into potential pharmaceutical applications includes the development of novel drugs and therapeutic agents.

    Industry: this compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 1-phosphanylmethanimine exerts its effects involves the interaction of the phosphorus-nitrogen double bond with various molecular targets. This interaction can lead to the formation of new chemical bonds or the modification of existing ones. The specific pathways and molecular targets depend on the context of the reaction and the nature of the interacting species.

Comparison with Similar Compounds

    Phosphine: A simpler compound with a phosphorus-hydrogen bond.

    Phosphine Oxide: Contains a phosphorus-oxygen double bond.

    Phosphazenes: Compounds with alternating phosphorus and nitrogen atoms in a ring structure.

Uniqueness: 1-Phosphanylmethanimine is unique due to its phosphorus-nitrogen double bond, which imparts distinct reactivity and properties compared to other phosphorus-containing compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

97607-40-4

Molecular Formula

CH4NP

Molecular Weight

61.023 g/mol

IUPAC Name

phosphanylmethanimine

InChI

InChI=1S/CH4NP/c2-1-3/h1-2H,3H2

InChI Key

XYQRZXDGPXKGPS-UHFFFAOYSA-N

Canonical SMILES

C(=N)P

Origin of Product

United States

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